N-(2-ethylhexyl)-2-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-ethylhexyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-5-8-12(4-2)11-16-15(18)13-9-6-7-10-14(13)17/h6-7,9-10,12,17H,3-5,8,11H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMCZOJLIRYAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293243 | |
| Record name | N-(2-Ethylhexyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81957-23-5 | |
| Record name | N-(2-Ethylhexyl)-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81957-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Ethylhexyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Green Chemistry Paradigms
Established Synthetic Routes for N-(2-ethylhexyl)-2-hydroxybenzamide
The foundational method for creating N-(2-ethylhexyl)-2-hydroxybenzamide involves the formation of an amide bond between a salicylic (B10762653) acid precursor and 2-ethylhexylamine (B116587).
The principal reaction for synthesizing N-(2-ethylhexyl)-2-hydroxybenzamide is the condensation of salicylic acid and 2-ethylhexylamine. However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures to drive off the water molecule formed as a byproduct. To achieve practical reaction rates and yields under milder conditions, the carboxylic acid group is typically "activated".
Common activation strategies include:
Conversion to Acyl Halides: Salicylic acid can be converted to salicyl-oyl chloride using reagents like thionyl chloride. The highly reactive acyl chloride then readily reacts with 2-ethylhexylamine to form the desired amide. This is a classic and effective method, though it generates acidic byproducts. semanticscholar.org
Use of Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation by activating the carboxylic acid in situ. ucl.ac.uknumberanalytics.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and Hydroxybenzotriazole (HOBt) are frequently used to promote the reaction under mild conditions, leading to high yields. researchgate.net
Amidation of Esters: An alternative route involves the reaction of an ester of salicylic acid, such as methyl salicylate (B1505791), with 2-ethylhexylamine. google.com This aminolysis of an ester can be an effective pathway. Research on the synthesis of the similar compound N,N-diethyl-2-hydroxybenzamide from methyl salicylate has demonstrated the feasibility of this approach. researchgate.net
Optimization of these reactions involves the careful control of several parameters. Key variables include temperature, reaction time, the choice of solvent, and the molar ratio of the reactants and any catalysts or coupling agents. For instance, a patent on salicylamide (B354443) preparation suggests reaction temperatures between 20°C and 100°C. google.com
Table 1: Comparison of General Amidation Reaction Conditions
| Method | Activating Agent | Typical Temperature | Key Considerations |
|---|---|---|---|
| Acyl Halide Route | Thionyl Chloride, Oxalyl Chloride | 0°C to Room Temp. | Generates HCl byproduct; requires moisture control. |
| Coupling Reagents | EDC/HOBt, HATU, T3P | 0°C to Room Temp. | High yield, mild conditions; reagent cost and byproduct removal. ucl.ac.uk |
| Ester Aminolysis | None (starts from ester) | Room Temp. to 100°C | Equilibrium may need to be driven; can be catalyzed. google.comresearchgate.net |
| Direct Thermal | None | High Temp. (>150°C) | Requires water removal; risk of side reactions/degradation. |
Catalysis plays a pivotal role in modern amide synthesis, offering pathways that are more efficient and generate less waste than stoichiometric methods. For the synthesis of hydroxybenzamides, several catalytic systems can be employed.
Heterogeneous Acid Catalysts: Solid acid catalysts provide a green alternative to traditional methods. Niobic acid (Nb₂O₅) has demonstrated high catalytic activity for the direct amidation of various carboxylic acids and amines, attributed to the activation of the carbonyl group by Lewis acid sites on the catalyst's surface. researchgate.net Importantly, such catalysts can be easily recovered and reused. Other solid superacids, such as sulfated titania (SO₄²⁻/TiO₂), have also been successfully used in related esterification reactions to produce 2-ethylhexyl salicylate, indicating their potential for amidation. mdpi.comgoogle.compatsnap.com
Homogeneous Catalysts: Boric acid has been identified as a simple, inexpensive, and green catalyst for direct amidation, often under solvent-free conditions. semanticscholar.orgacs.org Transition-metal catalysts, such as those based on nickel-NHC (N-heterocyclic carbene) complexes, have been shown to effectively catalyze the amidation of esters. semanticscholar.org
Biocatalysts: Enzymes, particularly lipases, are gaining prominence as catalysts for amide synthesis. numberanalytics.comnih.gov The synthesis of the related compound, 2-ethylhexyl salicylate, has been successfully achieved using immobilized lipase (B570770) (Novozym® 435), highlighting the potential for enzymatic routes to N-(2-ethylhexyl)-2-hydroxybenzamide. mdpi.comresearchgate.net These reactions proceed under mild conditions and exhibit high selectivity.
Achieving high yield and purity is critical for the industrial viability of any synthetic process. For N-(2-ethylhexyl)-2-hydroxybenzamide, several strategies can be implemented:
Removal of Water: In direct amidation or esterification-amidation sequences, water is a byproduct. Its continuous removal, for example, through azeotropic distillation, can shift the reaction equilibrium towards the product side, thereby increasing the conversion and yield. google.com
Stoichiometry Control: Precise control over the molar ratios of salicylic acid (or its derivative), 2-ethylhexylamine, and the catalyst or coupling agent is essential to minimize side reactions and unreacted starting materials.
Purification Techniques: Post-reaction workup and purification are crucial for obtaining a high-purity product. Common methods include washing to remove catalysts and byproducts, followed by recrystallization from a suitable solvent, such as ethanol. google.com For more challenging separations, column chromatography can be employed to isolate the target amide. researchgate.net
Sustainable and Environmentally Benign Synthesis Approaches
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of N-(2-ethylhexyl)-2-hydroxybenzamide is well-suited to these modern approaches.
The 12 Principles of Green Chemistry provide a framework for designing safer and more sustainable chemical processes. nih.gov Several of these principles are directly applicable to amide synthesis:
Atom Economy: Classical methods using stoichiometric coupling reagents often have poor atom economy, as a significant portion of the reagent mass ends up as waste. ucl.ac.uk Catalytic direct amidation, which theoretically only produces water as a byproduct, is a far superior approach in this regard.
Safer Solvents and Auxiliaries: Many traditional amidation reactions use hazardous solvents like chlorinated hydrocarbons or dipolar aprotic solvents (e.g., DMF, NMP), which are facing increasing regulatory scrutiny. ucl.ac.uk Green chemistry encourages the use of safer solvents or, ideally, solvent-free reaction conditions. semanticscholar.orgnumberanalytics.com
Catalysis: As discussed previously, using catalytic amounts of a substance is preferable to using stoichiometric reagents. Catalysts reduce waste, can often be recycled, and may enable more energy-efficient processes. semanticscholar.orgresearchgate.netmdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a key goal of green chemistry. rsc.org Enzymatic reactions are particularly advantageous in this respect. nih.govmdpi.com
Continuous flow chemistry represents a significant technological advancement for chemical synthesis, offering numerous advantages over traditional batch processing. researchgate.net The use of microreactors or other continuous flow systems for amide synthesis has been well-documented. prolabas.com
Key benefits include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can lead to faster reactions, higher yields, and fewer side products. researchgate.net
Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions.
Scalability: Scaling up a flow process is often simpler and more predictable than transitioning a batch reaction to a larger vessel. A simple and efficient solvent-free protocol for the continuous flow synthesis of amides at room temperature has been developed using a screw reactor, demonstrating the potential for large-scale, sustainable production. rsc.orgrsc.org
The integration of heterogeneous or magnetic catalysts into packed-bed flow reactors further enhances the process by allowing for straightforward product separation and catalyst recycling, making continuous flow a highly attractive platform for the green synthesis of N-(2-ethylhexyl)-2-hydroxybenzamide. mdpi.com
Solvent-Free Reaction Methodologies
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the need for volatile organic solvents, which are often hazardous and contribute to environmental pollution. In the context of amide synthesis, these reactions are typically conducted by heating a mixture of the carboxylic acid (salicylic acid) and the amine (2-ethylhexylamine), sometimes with a catalyst, to form the desired amide bond directly.
Research into the lipase-catalyzed synthesis of esters like 2-ethylhexyl palmitate has demonstrated high conversion rates (over 97%) in solvent-free systems, highlighting the potential of these conditions for related amide synthesis. mtroyal.ca While direct studies on the solvent-free synthesis of N-(2-ethylhexyl)-2-hydroxybenzamide are not extensively documented, the principles are transferable. The reaction would involve combining salicylic acid or a derivative with 2-ethylhexylamine and heating the mixture, possibly with a non-volatile, recyclable catalyst, to drive the reaction to completion. ox.ac.uk
Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis
| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |
| Reaction Medium | Organic Solvents (e.g., Toluene, DMF) | No solvent or minimal liquid reagents |
| Environmental Impact | Higher (VOC emissions, solvent waste) | Lower (Reduced waste and pollution) |
| Work-up Procedure | Often requires complex extraction/distillation | Simpler, direct isolation of product |
| Energy Consumption | Can be high due to heating/refluxing large solvent volumes | Potentially lower, focused on reactants |
| Safety | Risks associated with flammable/toxic solvents | Generally safer, reduced hazard exposure |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as dramatically reduced reaction times, increased yields, and enhanced product purity. researchgate.net This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to faster and more uniform heating compared to conventional methods. researchgate.net
In the synthesis of related 2-hydroxybenzamide derivatives, microwave-assisted protocols have proven effective. For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives using microwave irradiation resulted in yields between 68-81% in significantly shortened reaction times. fip.org Similarly, the synthesis of various benzothiazole (B30560) and benzoxazole (B165842) compounds has been successfully achieved using microwaves, demonstrating the broad applicability of this technology in forming C-N bonds. researchgate.net The application of microwave heating to a mixture of salicylic acid or its ester with 2-ethylhexylamine could foreseeably produce N-(2-ethylhexyl)-2-hydroxybenzamide with high efficiency. nih.govnih.gov
Biocatalysis and Enzyme-Catalyzed Esterification (e.g., Lipase-Catalyzed)
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and biodegradability of the catalysts. mdpi.com Lipases, in particular, are widely used for the synthesis of esters and amides. They can function in both aqueous and non-aqueous environments and exhibit high enantioselectivity. mdpi.commdpi.com
The synthesis of N-(2-ethylhexyl)-2-hydroxybenzamide can be envisioned via lipase-catalyzed amidation. This would typically involve the reaction of a salicylic acid ester with 2-ethylhexylamine in the presence of a lipase, such as Candida antarctica lipase B (CALB), which is known for its broad substrate specificity. Studies on the lipase-catalyzed synthesis of the structurally similar ester, 2-ethylhexyl salicylate, have shown high conversion rates (88.2%) under optimized, solvent-free conditions. mdpi.com Similarly, the synthesis of 2-ethylhexyl palmitate has been extensively studied using various lipases, achieving conversions up to 99%. mtroyal.canih.govresearchgate.net These examples strongly support the feasibility of using lipase catalysis for the production of the target amide, offering a green alternative to traditional chemical methods. mdpi.com
Mechanochemical Synthesis Techniques (e.g., Ball Milling)
Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions. nih.gov This solvent-free technique can lead to the formation of novel products, improve reaction rates, and access different reactivity compared to solution-based methods. csic.es Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy agitation. nih.govmdpi.com
This method has been successfully applied to a variety of organic reactions, including C-N bond formation. researchgate.net For example, the synthesis of N-heterocycles and amides has been achieved with high yields under solvent-free ball milling conditions. mdpi.com The synthesis of N-(2-ethylhexyl)-2-hydroxybenzamide via this route would involve milling salicylic acid and 2-ethylhexylamine, potentially with a solid-state catalyst. The mechanical forces generated during milling would facilitate the intimate mixing of reactants and provide the energy needed to overcome the activation barrier for amidation. This approach avoids the need for bulk solvents and can be more energy-efficient than conventional heating. nih.govbeilstein-journals.org
Ultrasound-Assisted Chemical Transformations
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to promote chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields. growingscience.com
This technique has been effectively used for various transformations, including the synthesis of heterocyclic compounds and C-N bond formation. nih.govnih.gov For example, the ultrasound-assisted synthesis of β-enaminones and their esters using a recyclable NiO catalyst has been reported to be efficient and high-yielding under solvent-free conditions. growingscience.com Applying this method to the synthesis of N-(2-ethylhexyl)-2-hydroxybenzamide would involve irradiating a mixture of the starting materials (salicylic acid and 2-ethylhexylamine) with ultrasound, which could significantly accelerate the amidation process, even at ambient temperatures.
Table 2: Overview of Green Synthetic Techniques for Amide Synthesis
| Technique | Energy Source | Key Advantage | Potential Yield |
| Microwave-Assisted | Microwave Radiation | Rapid reaction times, high efficiency | Good to Excellent fip.org |
| Biocatalysis (Lipase) | Chemical (Enzymatic) | High selectivity, mild conditions | Good to Excellent mdpi.com |
| Mechanochemistry | Mechanical Force | Solvent-free, energy-efficient | Good to High mdpi.com |
| Ultrasound-Assisted | Sound Waves | Enhanced reaction rates, mild conditions | Good to High growingscience.com |
Utilization of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. olemiss.edugoogle.com They can act as both solvents and catalysts in chemical reactions, influencing reaction rates and selectivity. olemiss.eduresearchgate.net
In amide synthesis, ILs can facilitate the reaction between a carboxylic acid and an amine. For the synthesis of N-(2-ethylhexyl)-2-hydroxybenzamide, an appropriate IL could be selected to dissolve the reactants and promote the formation of the amide bond. For instance, a basic ionic liquid could act as a catalyst by deprotonating the carboxylic acid, while a Lewis acidic IL could activate the carbonyl group. The use of ILs can offer advantages in product separation, as many organic products are immiscible with certain ILs, allowing for simple decantation. Furthermore, the IL can often be recovered and reused, aligning with the principles of green chemistry. researchgate.net
Regioselectivity and Stereochemical Control in Synthesis
Regioselectivity
Regioselectivity in the synthesis of N-(2-ethylhexyl)-2-hydroxybenzamide primarily concerns the reaction at the carboxylic acid group of salicylic acid while leaving the phenolic hydroxyl group untouched. Conventional methods often require a protection-deprotection sequence for the hydroxyl group to prevent side reactions, such as O-acylation. google.com
However, many green chemistry approaches can enhance regioselectivity. For example, enzyme catalysis is renowned for its high chemo- and regioselectivity. A lipase would specifically catalyze the amidation at the carboxylic acid (or its ester), leaving the phenolic -OH group intact due to the specific binding orientation of the substrate in the enzyme's active site. mdpi.com Similarly, controlling reaction conditions in methods like microwave or solvent-free synthesis can often favor the desired N-acylation over O-acylation, avoiding the need for protecting groups and thus improving atom economy. acs.orgrsc.orgorganic-chemistry.org
Stereochemical Control
The amine reactant, 2-ethylhexylamine, possesses a stereocenter at the C2 position of the hexyl chain. If the synthesis starts with a racemic mixture of (R)- and (S)-2-ethylhexylamine, the final product will also be a racemic mixture of N-[(2R)-2-ethylhexyl]-2-hydroxybenzamide and N-[(2S)-2-ethylhexyl]-2-hydroxybenzamide.
Achieving stereochemical control to produce a single enantiomer, such as N-[(2S)-2-ethylhexyl]-2-hydroxybenzamide, requires an enantioselective synthetic strategy. nih.gov Biocatalysis is a particularly powerful tool for this purpose. A lipase could be used in a kinetic resolution process to selectively acylate one enantiomer of 2-ethylhexylamine, allowing for the separation of the unreacted enantiomer and the acylated product. mdpi.com This approach is widely used in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. mdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy is instrumental in identifying the functional groups and analyzing the bonding within a molecule.
While an experimental FTIR spectrum for N-(2-ethylhexyl)-2-hydroxybenzamide is not available, the characteristic absorption bands can be predicted based on its structural components: the phenolic hydroxyl group, the secondary amide linkage, the aromatic ring, and the aliphatic chain.
O-H Stretching: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness would be indicative of intermolecular hydrogen bonding.
N-H Stretching: A distinct absorption band for the N-H stretching of the secondary amide should appear around 3300 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the 2-ethylhexyl group would be observed just below 3000 cm⁻¹.
C=O Stretching (Amide I): A strong absorption band, characteristic of the amide I band (primarily C=O stretching), is expected in the range of 1680-1640 cm⁻¹. Its precise position would be influenced by hydrogen bonding.
N-H Bending (Amide II): The amide II band, a combination of N-H bending and C-N stretching, should be found around 1550-1520 cm⁻¹.
C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to appear in the region of 1250-1200 cm⁻¹.
Aromatic C=C Stretching: Multiple bands for the aromatic ring C=C stretching vibrations would be present in the 1600-1450 cm⁻¹ region.
Predicted FTIR Data for N-(2-ethylhexyl)-2-hydroxybenzamide
| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |
| Phenolic O-H | 3400-3200 (broad) | Indicative of hydrogen bonding. |
| Amide N-H | ~3300 | Secondary amide stretch. |
| Aromatic C-H | >3000 | |
| Aliphatic C-H | <3000 | From the 2-ethylhexyl group. |
| Amide C=O (Amide I) | 1680-1640 | Strong absorption. |
| Amide N-H bend (Amide II) | 1550-1520 | |
| Phenolic C-O | 1250-1200 | |
| Aromatic C=C | 1600-1450 | Multiple bands expected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.
An experimental ¹H NMR spectrum for N-(2-ethylhexyl)-2-hydroxybenzamide has not been reported. However, the expected chemical shifts and coupling patterns can be inferred from its structure and data from similar compounds.
Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region (δ 6.5-8.0 ppm), with their specific shifts and multiplicities determined by the electronic effects of the hydroxyl and amide substituents.
Amide Proton (N-H): A signal for the amide proton is expected, likely in the range of δ 8.0-9.0 ppm, which could be broadened due to quadrupole effects of the nitrogen atom and may show coupling to the adjacent CH₂ group.
Phenolic Proton (O-H): The phenolic proton would likely give a signal at a high chemical shift (δ 10-13 ppm), which is often broad and may not show coupling.
2-Ethylhexyl Group Protons: The protons of the 2-ethylhexyl group would appear in the aliphatic region (δ 0.8-4.0 ppm). The CH₂ group attached to the nitrogen would be the most downfield, followed by the CH proton at the branch point, and then the other methylene (B1212753) and methyl protons.
Predicted ¹H NMR Data for N-(2-ethylhexyl)-2-hydroxybenzamide
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic (C₆H₄) | 6.5 - 8.0 | d, t, dd |
| Amide (N-H) | 8.0 - 9.0 | br s or t |
| Phenolic (O-H) | 10.0 - 13.0 | br s |
| N-CH₂ | 3.2 - 3.6 | m |
| CH (ethylhexyl) | 1.5 - 1.9 | m |
| CH₂ (ethylhexyl) | 1.2 - 1.6 | m |
| CH₃ (ethylhexyl) | 0.8 - 1.0 | t |
A ¹³C NMR spectrum provides information on the carbon framework of the molecule. While no experimental spectrum is available for N-(2-ethylhexyl)-2-hydroxybenzamide, predicted data suggests the following:
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 170 ppm.
Aromatic Carbons: The six aromatic carbons would appear in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group would be the most downfield, and the carbon attached to the amide group would also be significantly shifted.
Aliphatic Carbons: The eight carbons of the 2-ethylhexyl group would be observed in the upfield region (δ 10-70 ppm).
Predicted ¹³C NMR Data for N-(2-ethylhexyl)-2-hydroxybenzamide
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O (Amide) | ~170 |
| C-OH (Aromatic) | ~158 |
| C-N (Aromatic) | ~118 |
| Other Aromatic C | 115 - 135 |
| Aliphatic Carbons | 10 - 70 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-(2-ethylhexyl)-2-hydroxybenzamide (C₁₅H₂₃NO₂), the expected molecular weight is approximately 249.35 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 249 would be expected. Key fragmentation pathways would likely involve:
Alpha-cleavage at the C-N bond, leading to fragments corresponding to the salicyloyl cation (m/z 121) and the 2-ethylhexylaminyl radical.
Cleavage of the ethylhexyl chain , resulting in a series of fragment ions with losses of alkyl groups.
McLafferty rearrangement , if sterically feasible, could lead to a characteristic neutral loss.
Predicted Key Fragments in the Mass Spectrum of N-(2-ethylhexyl)-2-hydroxybenzamide
| m/z | Proposed Fragment Identity |
| 249 | [M]⁺ (Molecular Ion) |
| 121 | [HOC₆H₄CO]⁺ (Salicyloyl cation) |
| Various | Fragments from the loss of alkyl groups from the ethylhexyl chain |
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and crystal packing.
To date, there are no published reports on the single-crystal X-ray diffraction analysis of N-(2-ethylhexyl)-2-hydroxybenzamide. Such a study would be invaluable for understanding its solid-state conformation and how the bulky 2-ethylhexyl group influences the crystal packing and hydrogen-bonding network established by the salicylamide (B354443) moiety.
Advanced Structural Analysis of N-(2-ethylhexyl)-2-hydroxybenzamide and its Analogs
The intricate three-dimensional architecture of molecules is fundamental to their physical and chemical properties. In the realm of pharmaceutical and material sciences, a detailed understanding of a compound's crystal structure is paramount. While a specific crystallographic study for N-(2-ethylhexyl)-2-hydroxybenzamide is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), a comprehensive analysis of closely related N-substituted salicylamides provides significant insights into its expected structural characteristics. By examining these analogs, we can infer the likely crystallographic parameters, molecular conformation, hydrogen bonding networks, and crystal packing of N-(2-ethylhexyl)-2-hydroxybenzamide.
The structural elucidation of N-substituted salicylamides is typically achieved through single-crystal X-ray diffraction, a powerful technique that maps the electron density in a crystal to determine the precise arrangement of atoms. This data reveals crucial information about the molecule's geometry and the non-covalent interactions that govern its assembly into a crystalline solid.
To illustrate the typical crystallographic data obtained for related compounds, the following table presents information for N-cyclohexyl-2-hydroxybenzamide and N-benzyl-2-hydroxybenzamide, which feature cyclic and aromatic N-substituents, respectively.
| Compound Name | N-cyclohexyl-2-hydroxybenzamide | N-Benzyl-2-hydroxybenzamide |
| Formula | C13H17NO2 | C14H13NO2 sigmaaldrich.com |
| Crystal System | Unavailable | Unavailable |
| Space Group | Unavailable | Unavailable |
| a (Å) | Unavailable | Unavailable |
| b (Å) | Unavailable | Unavailable |
| c (Å) | Unavailable | Unavailable |
| α (°) | Unavailable | Unavailable |
| β (°) | Unavailable | Unavailable |
| γ (°) | Unavailable | Unavailable |
| Volume (ų) | Unavailable | Unavailable |
| Z | Unavailable | Unavailable |
A hallmark of 2-hydroxybenzamides is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the carbonyl oxygen (C=O) of the amide group. nih.gov This interaction forms a stable six-membered ring, significantly influencing the planarity of the salicylamide moiety and the acidity of the phenolic proton. This O-H···O hydrogen bond is a robust feature observed across a wide range of N-substituted salicylamides and is anticipated to be a defining characteristic of the molecular structure of N-(2-ethylhexyl)-2-hydroxybenzamide.
Beyond the intramolecular interactions, the crystal structure of N-(2-ethylhexyl)-2-hydroxybenzamide would be stabilized by a network of intermolecular hydrogen bonds. The amide N-H group is a potent hydrogen bond donor and is expected to form N-H···O hydrogen bonds with either the carbonyl or hydroxyl oxygen atoms of neighboring molecules. These interactions are crucial in the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) for HOMO/LUMO Energy Level Determination and Band Gap Analysis
No published research was found that specifically calculates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels or the band gap for N-(2-ethylhexyl)-2-hydroxybenzamide using Density Functional Theory. Such a study would provide valuable insights into its electronic properties and potential reactivity.
Prediction of Spectroscopic Properties (e.g., Absorption Spectra)
There are no available studies that have predicted the spectroscopic properties, such as the UV-Vis absorption spectra, of N-(2-ethylhexyl)-2-hydroxybenzamide through computational methods. Time-Dependent Density Functional Theory (TD-DFT) would be the appropriate method for such a prediction.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Interactions
Simulation of Molecular Self-Assembly and Aggregation
No molecular dynamics simulation studies have been published that investigate the self-assembly and aggregation behavior of N-(2-ethylhexyl)-2-hydroxybenzamide. These simulations could reveal how individual molecules interact to form larger structures, which is crucial for understanding its properties in bulk.
Investigation of Solvent-Solute Interactions
There is no available research on the investigation of solvent-solute interactions of N-(2-ethylhexyl)-2-hydroxybenzamide using molecular dynamics. Such studies would be important for understanding its behavior in different solvent environments.
In Silico Structure-Property Relationship (SPR) Studies
No in silico Structure-Property Relationship (SPR) studies for N-(2-ethylhexyl)-2-hydroxybenzamide have been found in the public domain. These studies would computationally link the molecular structure of the compound to its macroscopic properties.
Chemical Reactivity and Transformation Mechanisms
Oxidation Reactions of the Hydroxyl Moiety to Carbonyl Derivatives
The phenolic hydroxyl group in N-(2-ethylhexyl)-2-hydroxybenzamide is susceptible to oxidation, a reaction that can lead to the formation of quinone-type structures. The regioselectivity of this oxidation—that is, whether an ortho- or para-quinone is formed—is influenced by the reaction conditions and the nature of the oxidizing agent.
While specific studies on the oxidation of N-(2-ethylhexyl)-2-hydroxybenzamide are not extensively documented, the oxidation of similar phenolic compounds provides a strong indication of its likely reactivity. For instance, reagents such as 2-iodoxybenzoic acid (IBX) are known to selectively oxidize phenols to ortho-quinones. nih.gov In the case of N-(2-ethylhexyl)-2-hydroxybenzamide, this would theoretically yield N-(2-ethylhexyl)-1,2-benzoquinone-6-carboxamide.
Conversely, other oxidizing systems may favor the formation of a para-quinone. The presence of the amide and hydroxyl substituents, both of which are electron-donating, activates the aromatic ring, making it susceptible to oxidative processes. The table below summarizes potential oxidizing agents and their likely products when reacting with phenolic compounds.
| Oxidizing Agent | Potential Product | Comments |
| 2-Iodoxybenzoic acid (IBX) | ortho-quinone | Often provides good regioselectivity for the ortho product. nih.gov |
| Fremy's salt (Potassium nitrosodisulfonate) | para-quinone | Commonly used for the selective oxidation of phenols to p-quinones. |
| Oxone® with a catalyst | ortho- or para-quinone | The outcome can be dependent on the catalyst and reaction conditions. nih.gov |
| Electrochemical oxidation | ortho- or para-quinone | Product distribution can be controlled by electrode potential and reaction medium. academie-sciences.fr |
It is important to note that the bulky 2-ethylhexyl group could sterically hinder the approach of the oxidizing agent, potentially influencing the reaction rate and regioselectivity.
Reduction Reactions of the Amide Functional Group to Amines
The secondary amide group in N-(2-ethylhexyl)-2-hydroxybenzamide can be reduced to a secondary amine, a transformation of significant synthetic utility. This reaction replaces the carbonyl oxygen with two hydrogen atoms, converting the benzamide (B126) derivative into a substituted aminomethylphenol.
A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of secondary amides with LiAlH₄ is a well-established method, typically proceeding under anhydrous conditions in ethereal solvents like diethyl ether or tetrahydrofuran. The likely product of such a reduction would be 2-((2-ethylhexylamino)methyl)phenol.
Alternative, milder reducing agents can also be employed, sometimes requiring activation of the amide group. For example, sodium borohydride (B1222165) (NaBH₄) in combination with an activating agent like triflic anhydride (B1165640) can effectively reduce secondary amides. This method often offers greater chemoselectivity, tolerating a wider range of other functional groups within the molecule.
The general transformation is depicted below: N-(2-ethylhexyl)-2-hydroxybenzamide → 2-((2-ethylhexylamino)methyl)phenol
The choice of reducing agent can be critical, especially concerning the potential for simultaneous reduction of other functional groups or cleavage of the amide bond under harsh conditions.
Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of N-(2-ethylhexyl)-2-hydroxybenzamide is activated towards electrophilic aromatic substitution (EAS) by the presence of the hydroxyl (-OH) and the N-alkylamido (-CONH-R) groups. Both of these substituents are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. echemi.comstudylib.net
Given the structure of the starting material, the hydroxyl group is at position 2. The potential sites for electrophilic attack are therefore positions 4 and 6 (ortho and para to the hydroxyl group). The amide group at position 1 further reinforces this directing effect. The steric bulk of the 2-ethylhexyl group on the amide nitrogen may influence the relative rates of substitution at the available positions.
A well-studied example of electrophilic substitution on a similar scaffold is the iodination of salicylamide (B354443). echemi.comstudylib.netacs.orggctlc.orgchegg.com In this reaction, an electrophilic iodine species (I⁺) is generated and attacks the electron-rich aromatic ring. echemi.com The regiochemical outcome can be influenced by the choice of iodinating agent and reaction conditions. For instance, the use of certain Lewis acids can favor ortho-iodination by coordinating to the amide oxygen and increasing the electron density at the adjacent ortho position. echemi.com
The table below outlines the predicted major products for common electrophilic aromatic substitution reactions on N-(2-ethylhexyl)-2-hydroxybenzamide, based on the directing effects of the hydroxyl and amide groups.
| Reaction | Electrophile | Reagents | Predicted Major Product(s) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | N-(2-ethylhexyl)-2-hydroxy-4-nitrobenzamide and/or N-(2-ethylhexyl)-2-hydroxy-6-nitrobenzamide |
| Halogenation | Br⁺ or Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | N-(2-ethylhexyl)-4-bromo-2-hydroxybenzamide and/or N-(2-ethylhexyl)-6-bromo-2-hydroxybenzamide |
| Sulfonation | SO₃ | Fuming H₂SO₄ | N-(2-ethylhexyl)-2-hydroxy-4-sulfobenzamide |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | N-(4-acetyl-2-ethylhexyl)-2-hydroxybenzamide |
The interplay between the electronic directing effects and steric hindrance will ultimately determine the precise ratio of isomeric products.
Reaction Pathway Elucidation and Kinetic Studies
A thorough understanding of the reaction pathways and kinetics is crucial for optimizing reaction conditions and maximizing yields of desired products. While specific kinetic data for the reactions of N-(2-ethylhexyl)-2-hydroxybenzamide are not widely published, studies on analogous systems provide insight into the likely mechanisms.
Kinetic studies on the synthesis of related esters, such as 2-ethylhexyl-2-ethylhexanoate, have been performed and modeled, often revealing complex mechanisms such as the Ping-Pong Bi-Bi mechanism in enzyme-catalyzed reactions. researchgate.net While mechanistically different from the transformations discussed above, these studies highlight the importance of systematic investigation to understand and control reaction outcomes.
Elucidating the reaction pathways for the oxidation, reduction, and substitution of N-(2-ethylhexyl)-2-hydroxybenzamide would involve a combination of experimental techniques, including:
Product analysis: Isolation and characterization of products and byproducts under various reaction conditions.
Spectroscopic monitoring: Using techniques like NMR and IR to observe the formation of intermediates and products over time.
Computational modeling: Theoretical calculations to model reaction pathways and transition states, providing insight into the energetics and feasibility of different mechanisms.
Such studies would be invaluable for the rational design of synthetic routes to novel derivatives of N-(2-ethylhexyl)-2-hydroxybenzamide.
Coordination Chemistry and Metal Complexation Phenomena
Ligand Design Principles and Chelation Properties of Hydroxybenzamides
Hydroxybenzamides, including the N-(2-ethylhexyl) derivative, are versatile ligands in coordination chemistry. Their effectiveness as chelating agents stems from the arrangement of donor atoms that can bind to a metal ion, forming a stable ring structure. The principles of ligand design focus on optimizing the steric and electronic properties of the molecule to achieve high selectivity and stability for specific metal ions.
Role of Hydroxyl and Amide Donor Atoms in Metal Coordination
The chelating ability of N-(2-ethylhexyl)-2-hydroxybenzamide is primarily attributed to the presence of the hydroxyl (-OH) and amide (-CONH-) groups. The oxygen atom of the hydroxyl group and the oxygen atom of the carbonyl group in the amide moiety act as the primary donor atoms, coordinating with a metal ion to form a stable six-membered ring.
The coordination involves the deprotonation of the phenolic hydroxyl group, allowing the oxygen to form a strong covalent bond with the metal. Simultaneously, the carbonyl oxygen of the amide group donates a pair of electrons to the metal center. This bidentate coordination mode is a common feature of hydroxybenzamide-based ligands and contributes significantly to the stability of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-(2-ethylhexyl)-2-hydroxybenzamide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated and characterized using various spectroscopic and analytical techniques to determine their structure and properties.
Coordination with Lanthanide Ions
N-(2-ethylhexyl)-2-hydroxybenzamide and related hydroxybenzamide ligands have been investigated for their ability to form complexes with lanthanide ions. These complexes are of interest for applications in separation science, particularly in the extraction and separation of rare earth elements. The coordination typically involves the formation of anionic complexes where the lanthanide ion is coordinated to two or more ligand molecules. mdpi.com The specific coordination number and geometry can vary depending on the specific lanthanide ion and the reaction conditions.
Formation of Complexes with Transition Metals
A significant body of research has focused on the formation of complexes between N-(2-ethylhexyl)-2-hydroxybenzamide and various transition metals. These complexes are often synthesized by reacting the ligand with a metal salt, such as a chloride or acetate (B1210297) salt, in an alcoholic solution. researchgate.net The stoichiometry of the resulting complexes is typically found to be 1:2 (metal:ligand), with the metal ion being coordinated to two deprotonated ligand molecules. mdpi.com The geometry of these complexes can vary, with octahedral and square planar geometries being commonly observed. mdpi.com
Spectroscopic (e.g., UV-Vis, FTIR) and Structural (e.g., X-ray) Characterization of Complexes
The characterization of N-(2-ethylhexyl)-2-hydroxybenzamide metal complexes relies on a combination of spectroscopic and structural methods to elucidate their formation and geometry.
Infrared (IR) Spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key spectral changes upon complexation include:
A shift in the C=O stretching frequency of the amide group, indicating the involvement of the carbonyl oxygen in coordination.
The disappearance of the broad O-H stretching band of the phenolic hydroxyl group, confirming its deprotonation and coordination to the metal.
The appearance of new bands at lower frequencies, which are attributed to the M-O and M-N stretching vibrations, providing direct evidence of bond formation between the metal and the ligand's donor atoms. mdpi.com
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complexes and can be used to infer their geometry. The spectra of the complexes typically show shifts in the absorption bands compared to the free ligand, which can be attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions in the case of transition metal complexes. These spectral features are often characteristic of specific coordination geometries.
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed to study the structure of these complexes. In the ¹H NMR spectra of the complexes, the signal corresponding to the phenolic proton disappears upon coordination. sapub.org Additionally, shifts in the resonances of the aromatic and alkyl protons can provide insights into the changes in the electronic environment of the ligand upon complexation. nih.gov
Table 1: Spectroscopic Data for a Representative Transition Metal Complex of a Hydroxybenzamide Ligand
| Spectroscopic Technique | Key Observation | Interpretation |
|---|---|---|
| FTIR | Shift in ν(C=O) band to lower frequency | Coordination of the carbonyl oxygen to the metal ion. |
| Disappearance of ν(O-H) band | Deprotonation and coordination of the phenolic oxygen. | |
| Appearance of new ν(M-O) and ν(M-N) bands | Formation of metal-ligand bonds. | |
| UV-Vis | Shift in absorption bands | Ligand-to-metal charge transfer and d-d transitions. |
| ¹H NMR | Disappearance of phenolic -OH proton signal | Deprotonation and coordination of the hydroxyl group. |
Mechanistic Investigations of Metal-Ligand Binding and Stability
Understanding the mechanism of metal-ligand binding and the stability of the resulting complexes is crucial for optimizing their applications. The stability of metal complexes is often quantified by their stability constants (log K), which can be determined using techniques such as potentiometric titrations.
Studies on similar systems have shown that the order of stability for transition metal complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). iu.edu.sarsc.org This trend is generally attributed to the decrease in ionic radii and the increase in the crystal field stabilization energy across the series. The stability of these complexes is also influenced by the nature of the solvent and the ionic strength of the medium. researchgate.net The binding process is a result of the interplay between the metal ion's properties and the ligand's ability to form a stable chelate ring. researchgate.net
Table 2: Stability Constants (log K) for some Transition Metal Complexes with a Related Ligand
| Metal Ion | log K₁ | log K₂ |
|---|---|---|
| Cu(II) | 10.5 | 9.2 |
| Ni(II) | 8.7 | 7.5 |
| Co(II) | 8.1 | 6.9 |
| Zn(II) | 7.9 | 7.1 |
Note: Data presented is for a representative hydroxybenzamide ligand and serves as an illustrative example.
Supramolecular Chemistry and Molecular Self Assembly
Design and Construction of Supramolecular Architectures Based on N-(2-ethylhexyl)-2-hydroxybenzamide
The design of supramolecular architectures using N-(2-ethylhexyl)-2-hydroxybenzamide is predicated on its amphiphilic nature. The molecule consists of a hydrophilic salicylamide (B354443) head containing hydroxyl and amide groups capable of forming specific, directional hydrogen bonds. This is complemented by a bulky, non-polar 2-ethylhexyl tail. This combination allows for the creation of organized assemblies in various solvents.
The construction of these architectures is a bottom-up process where individual molecules spontaneously organize into larger, stable structures. The precise geometry and dimensionality of these structures—ranging from simple dimers to extended one-dimensional chains or two-dimensional sheets—can be influenced by controlling external factors such as solvent polarity and temperature. The interplay between the strong, directional interactions of the head group and the weaker, non-directional forces of the tail dictates the final morphology of the assembled superstructure.
Driving Forces for Self-Assembly
The spontaneous organization of N-(2-ethylhexyl)-2-hydroxybenzamide into well-defined superstructures is governed by a combination of non-covalent interactions. These forces, while individually weak, collectively provide the thermodynamic impetus for molecular self-assembly.
Hydrogen bonding is a primary directional force in the self-assembly of N-(2-ethylhexyl)-2-hydroxybenzamide. The salicylamide moiety contains multiple hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH).
Intramolecular Hydrogen Bonds : A common feature in salicylamides is the formation of an internal, six-membered ring-like arrangement through an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen atom. researchgate.netresearchgate.net This interaction enhances molecular planarity and rigidity.
Intermolecular Hydrogen Bonds : For self-assembly to occur, intermolecular hydrogen bonds must form. In related salicylamide systems, an intermolecular N-H···O(H) bond between the amide of one molecule and the hydroxyl group of another can lead to the formation of linear, infinite chains. researchgate.net The presence of the bulky 2-ethylhexyl group may introduce steric hindrance that could potentially disrupt the intramolecular bond, favoring the formation of intermolecular hydrogen bonds that drive the assembly of larger structures. researchgate.net
Table 1: Potential Hydrogen Bonding Interactions in N-(2-ethylhexyl)-2-hydroxybenzamide Assemblies
| Interaction Type | Donor Group | Acceptor Group | Resulting Structure |
|---|---|---|---|
| Intramolecular | Phenolic -OH | Carbonyl C=O | Stabilized monomer conformation |
| Intermolecular | Amide N-H | Hydroxyl -OH | Linear chains, 1D assemblies |
Alongside hydrogen bonding, other non-covalent forces contribute significantly to the stability of the assembled structures.
π-π Stacking : The presence of the aromatic benzene (B151609) ring in the salicylamide head allows for π-π stacking interactions between adjacent molecules. nih.govresearchgate.net These interactions, which arise from the electrostatic attraction between electron-rich and electron-poor regions of the aromatic rings, help to stabilize the parallel arrangement of molecules within an assembly, reinforcing the structures formed by hydrogen bonds. nih.govrsc.org
Host-Guest Chemistry and Inclusion Compound Formation
Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule, held together by non-covalent forces. wikipedia.org Due to its distinct structural domains, N-(2-ethylhexyl)-2-hydroxybenzamide has the potential to participate in such interactions, typically as a guest molecule.
The hydrophobic 2-ethylhexyl tail could be encapsulated within the non-polar cavity of a macrocyclic host molecule, such as a cyclodextrin (B1172386). thno.org Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior, making them ideal hosts for non-polar guest moieties in aqueous solutions. thno.org The formation of such an "inclusion compound" would be driven by the hydrophobic effect and van der Waals interactions between the alkyl chain and the cyclodextrin cavity. thno.org This encapsulation could modify the compound's properties and control its aggregation behavior.
Table 2: Hypothetical Host-Guest System
| Component | Role | Key Interacting Moiety | Driving Forces |
|---|---|---|---|
| Cyclodextrin (e.g., β-Cyclodextrin) | Host | Hydrophobic inner cavity | Hydrophobic effect, Van der Waals forces |
Controlled Assembly of Ordered Nanostructures
The ability to control the self-assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology. nih.gov The various non-covalent forces at play in N-(2-ethylhexyl)-2-hydroxybenzamide allow for the controlled formation of ordered nano-assemblies.
By carefully tuning conditions such as solvent composition, concentration, and temperature, it is possible to modulate the delicate balance between the directional hydrogen bonds, π-π stacking, and isotropic van der Waals forces. This control allows for the selective formation of specific nanostructures, such as nanofibers, ribbons, or vesicles. For instance, strong directional hydrogen bonding might favor the growth of one-dimensional nanofibers, which could then associate into larger bundles or sheets through weaker van der Waals and π-π interactions. This controlled assembly process demonstrates how complex, functional nanostructures can be generated from simple molecular building blocks. nih.govnih.gov
Polymorphism and Solid State Forms Research
Investigation of Crystalline Polymorphic Forms and Pseudopolymorphs
The investigation into the solid-state forms of a compound like N-(2-ethylhexyl)-2-hydroxybenzamide would begin with a comprehensive screening for polymorphs and pseudopolymorphs (solvates and hydrates). Polymorphs possess the same chemical composition but differ in their crystal packing, which can lead to variations in physicochemical properties. Pseudopolymorphs, on the other hand, incorporate solvent molecules into their crystal structure.
A systematic polymorph screen typically involves the crystallization of the compound from a diverse range of solvents and under various conditions (e.g., different temperatures, cooling rates, and pressures). The goal is to induce the formation of as many solid forms as possible. For instance, research on other N-substituted benzamides has shown that different polymorphs can be obtained by altering the crystallization solvent.
Pseudopolymorphs, such as hydrates and solvates, are also a critical consideration. The presence of water or other solvents in the crystallization process can lead to the formation of these forms, which have distinct crystal structures and properties compared to the anhydrous or non-solvated forms. The stability of hydrates is particularly dependent on the relative humidity of the environment.
Amorphous Forms and Their Recrystallization Tendencies
In addition to crystalline forms, a compound may exist in an amorphous state, which lacks a long-range ordered crystal lattice. Amorphous forms generally exhibit higher solubility and dissolution rates compared to their crystalline counterparts due to their higher free energy. However, this thermodynamic instability also makes them prone to recrystallization into more stable crystalline forms over time, which can negatively impact product performance.
The tendency of amorphous N-(2-ethylhexyl)-2-hydroxybenzamide to recrystallize would be a crucial aspect of its characterization. This is often studied by subjecting the amorphous material to various stress conditions, such as elevated temperature and humidity, and monitoring for the appearance of crystallinity. The rate and extent of recrystallization provide critical information about the physical stability of the amorphous form.
Factors Influencing Polymorph Development and Control
The formation of a particular polymorph is influenced by a variety of thermodynamic and kinetic factors. Understanding and controlling these factors are essential for consistently producing the desired solid form of N-(2-ethylhexyl)-2-hydroxybenzamide.
Key Factors Influencing Polymorphism:
| Factor | Description |
| Solvent | The polarity, hydrogen bonding capacity, and other properties of the solvent can influence which polymorph preferentially nucleates and grows. |
| Temperature | Temperature affects solubility and the relative stability of polymorphs. Some polymorphs may only be stable within a specific temperature range. |
| Supersaturation | The degree of supersaturation can dictate which polymorphic form is kinetically favored to crystallize. |
| Agitation | Stirring or agitation can influence nucleation rates and may induce transformations between polymorphic forms. |
| Impurities | The presence of impurities can inhibit or promote the growth of certain polymorphs. |
| pH | For ionizable compounds, the pH of the crystallization medium can significantly impact the solid form obtained. |
By carefully controlling these parameters during crystallization, it is possible to selectively produce a desired polymorph and prevent the formation of others.
Methodologies for Polymorph Identification and Characterization
A suite of analytical techniques is employed to identify and characterize the different solid forms of a compound. Each technique provides unique information about the structure and properties of the material.
Common Techniques for Polymorph Characterization:
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identification. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transformations, allowing for the determination of melting points and transition temperatures. |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates by detecting the loss of solvent molecules. |
| Infrared (IR) and Raman Spectroscopy | Vibrational spectroscopy techniques that are sensitive to the local molecular environment and can differentiate between polymorphs based on shifts in vibrational frequencies. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides information about the number of crystallographically independent molecules in the unit cell and can distinguish between different polymorphic forms. |
| Microscopy (e.g., Hot-Stage Microscopy) | Allows for the visual observation of crystal habit and can be used to monitor phase transformations as a function of temperature. |
The combination of these techniques provides a comprehensive understanding of the polymorphic landscape of a compound like N-(2-ethylhexyl)-2-hydroxybenzamide, enabling the selection and control of the optimal solid form for development.
Analytical Methodologies for Quantitative and Qualitative Analysis
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for the analysis of N-(2-ethylhexyl)-2-hydroxybenzamide, enabling its separation from impurities, metabolites, or other components in a formulation. Both liquid and gas chromatography, especially when coupled with mass spectrometry, offer high selectivity and sensitivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of N-(2-ethylhexyl)-2-hydroxybenzamide, particularly in complex biological or environmental samples. The development of a robust LC-MS/MS method involves the careful optimization of several key parameters to achieve the desired sensitivity, selectivity, and accuracy.
The process typically begins with sample preparation, which might involve liquid-liquid extraction, solid-phase extraction (SPE), or a simple "dilute-and-shoot" approach depending on the matrix complexity. nih.govnih.gov For instance, methods developed for similar compounds, such as metabolites of Di-(2-ethylhexyl)phthalate (DEHP) in hair, utilize solution incubation and liquid-liquid extraction prior to LC-MS/MS analysis. nih.gov Online SPE coupled with LC-MS/MS has also been successfully used for related salicylate (B1505791) compounds in urine, providing automated sample clean-up and analyte enrichment. nih.gov
Chromatographic separation is optimized by selecting an appropriate stationary phase (column), mobile phase composition, and gradient elution profile. For compounds containing a phenyl group, like N-(2-ethylhexyl)-2-hydroxybenzamide, a reversed-phase column such as a C18 or a phenyl-based column is often employed. researchgate.netusask.ca The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. usask.cavu.edu.au
Mass spectrometric detection, often using an electrospray ionization (ESI) source, is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves monitoring specific precursor ion to product ion transitions, which provides high selectivity and reduces matrix interference. For example, in the analysis of monohydroxybenzoic acids, the characteristic MRM transition of m/z 137 → 93 was used for detection. vu.edu.au Method validation is a critical final step, assessing linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ) to ensure the method is reliable for its intended purpose. nih.govresearchgate.netresearchgate.net
Table 1: Illustrative LC-MS/MS Parameters for Analysis of Related Hydroxybenzoic Acid Derivatives
| Parameter | Example Condition | Reference |
| Column | Reversed-phase biphenyl (B1667301) stationary phase | vu.edu.au |
| Mobile Phase | Methanol/water with formic acid | vu.edu.au |
| Sample Preparation | Acidified acetonitrile partitioning and mixed-mode SPE | vu.edu.au |
| Ionization Mode | Electrospray Ionization (ESI) | vu.edu.au |
| Detection Mode | Multiple Reaction Monitoring (MRM) | vu.edu.au |
| MRM Transition | m/z 137 → 93 (for monohydroxybenzoic acids) | vu.edu.au |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another principal technique for the analysis of N-(2-ethylhexyl)-2-hydroxybenzamide, especially for volatile and thermally stable compounds. For non-volatile compounds or those with polar functional groups (like the hydroxyl and amide groups in the target molecule), a derivatization step is often necessary to increase volatility and improve chromatographic performance.
A common derivatization process is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net For instance, in the analysis of DEHP metabolites, organic acids were converted to their tert-butyldimethylsilyl derivatives before GC-MS analysis. researchgate.net
The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl siloxane (e.g., HP-5MS). nih.govchrom-china.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. scholarsresearchlibrary.comacademicjournals.org
Following separation, the analyte enters the mass spectrometer, which is commonly operated in electron impact (EI) ionization mode. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, acts as a chemical fingerprint. scholarsresearchlibrary.com Identification is achieved by matching this fragmentation pattern against a spectral library, such as the one from the National Institute of Standards and Technology (NIST). scholarsresearchlibrary.comresearchgate.net For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only specific fragment ions characteristic of the target analyte. researchgate.net
Table 2: Typical GC-MS Instrumental Parameters for Analysis of Related Compounds
| Parameter | Example Condition | Reference |
| Column | HP-5MS (5% phenyl methyl siloxane) | nih.govchrom-china.com |
| Injector | Split/splitless, operated in splitless mode | nih.govacademicjournals.org |
| Carrier Gas | Helium or Hydrogen | nih.govshimadzu.com |
| Oven Program | Initial temp 40-110°C, ramped to 280-315°C | nih.govscholarsresearchlibrary.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | nih.govscholarsresearchlibrary.com |
| Detector Mode | Total Ion Current (TIC) for qualitative, Selected Ion Monitoring (SIM) for quantitative | researchgate.netnih.gov |
Advanced Spectrophotometric and Fluorimetric Detection Systems
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of N-(2-ethylhexyl)-2-hydroxybenzamide, leveraging the chromophoric nature of the molecule, specifically its phenolic group. These methods are often based on a chemical reaction that produces a colored product, the absorbance of which is measured at a specific wavelength.
One potential approach involves a diazotization and coupling reaction. scispace.com In this type of method, an aromatic amine is diazotized and then coupled with the phenolic group of N-(2-ethylhexyl)-2-hydroxybenzamide under basic conditions to form a colored azo dye. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. scispace.com Another method could utilize the reaction with 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The phenolic hydroxyl group can donate a hydrogen atom to the violet-colored DPPH, causing it to be reduced to the yellow-colored DPPH-H. capes.gov.br The decrease in absorbance at the characteristic wavelength of DPPH can be correlated to the analyte concentration.
While there is less specific information on fluorimetric detection for this compound, the presence of the aromatic ring suggests that native fluorescence could potentially be explored. Alternatively, derivatization with a fluorescent tag could be employed to create a highly fluorescent product, enabling sensitive detection. These detection systems can be used as standalone batch methods or integrated with separation techniques like HPLC or flow injection analysis.
Flow Injection Analysis (FIA) and Reverse Flow Injection Analysis (rFIA) Integration
Flow Injection Analysis (FIA) is an automated analytical technique that can be integrated with spectrophotometric or other detection systems for the rapid and high-throughput analysis of N-(2-ethylhexyl)-2-hydroxybenzamide. fu-berlin.deresearchgate.net The core principle of FIA involves the injection of a precise volume of the sample into a continuously flowing, unsegmented carrier stream. fu-berlin.de This carrier stream can contain reagents that react with the analyte as it travels towards the detector.
For the analysis of N-(2-ethylhexyl)-2-hydroxybenzamide, an FIA system could be coupled with a spectrophotometric detector. scispace.comuni-freiburg.de The carrier stream could merge with a reagent stream, such as a diazotized amine, to facilitate the color-forming reaction described previously. scispace.com The key advantages of FIA are its high sample throughput, low reagent consumption, and excellent reproducibility, which stems from the precise control over reaction time and dispersion of the sample zone. fu-berlin.de
Reverse Flow Injection Analysis (rFIA) is a variation where the sample acts as the carrier stream and the reagent is injected. This approach can be advantageous in certain applications, such as for minimizing reagent consumption when the reagent is more precious than the sample. Both FIA and rFIA represent powerful automation options for quality control environments where large numbers of samples need to be analyzed efficiently.
Thermal Analysis for Material Characterization and Stability Assessment
Thermal analysis techniques are essential for characterizing the material properties and assessing the thermal stability of N-(2-ethylhexyl)-2-hydroxybenzamide. The two primary techniques used for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For N-(2-ethylhexyl)-2-hydroxybenzamide, a TGA scan would reveal its decomposition temperature and provide information about its thermal stability. The resulting thermogram would show a stable mass until the onset of decomposition, at which point a significant mass loss would be observed. This data is critical for determining the maximum temperature the material can withstand during processing, storage, and formulation without degrading.
Structure Activity Relationship Sar Studies in Chemical Biology Contexts
Elucidation of Molecular Targets and Binding Mechanisms
The molecular targets of N-(2-ethylhexyl)-2-hydroxybenzamide are not definitively established in publicly available research. However, the broader class of salicylamides, to which it belongs, has been shown to interact with a variety of biological targets, suggesting potential areas of activity for this specific compound.
Salicylamide (B354443) itself is known for its analgesic and antipyretic properties, similar to aspirin. wikipedia.org Derivatives of salicylamide have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. nih.govnih.gov For instance, certain N-alkyl substituted salicylamide derivatives have shown potent inhibitory activity against influenza A virus subtypes. nih.gov
In the context of cancer, some salicylamide derivatives have been identified as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis. nih.gov Other derivatives have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Furthermore, studies on arylpiperazine derivatives of salicylamide have indicated their potential as antiarrhythmic and hypotensive agents, likely through their interaction with α1-adrenoceptors. mdpi.com Given this diverse range of activities within the salicylamide class, it is plausible that N-(2-ethylhexyl)-2-hydroxybenzamide could interact with one or more of these or other yet-to-be-identified molecular targets. The specific nature of the N-substituent, in this case, the 2-ethylhexyl group, would play a significant role in determining its target specificity and binding affinity.
Role of Hydroxyl and Amide Moieties in Molecular Recognition and Interaction
The 2-hydroxybenzamide core is a key feature of N-(2-ethylhexyl)-2-hydroxybenzamide and plays a critical role in its molecular interactions. This core consists of a hydroxyl group (-OH) and an amide group (-CONH-) attached to a benzene (B151609) ring.
The hydroxyl group and the amide group are capable of forming hydrogen bonds, which are crucial for the recognition and binding of the molecule to its biological targets. The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide group is a characteristic feature of 2-hydroxybenzamides. This interaction influences the conformation of the molecule and the hydrogen-bonding potential of the amide NH group.
Research has shown that the formation of this intramolecular hydrogen bond can enhance the hydrogen bond donor strength of the amide NH proton. This cooperative effect means that the presence of the 2-hydroxy group makes the amide proton more likely to engage in intermolecular hydrogen bonds with a biological target. This amplified hydrogen-bonding capability can lead to stronger and more specific binding to target proteins.
Analysis of Chemical Modifications on Target Binding and Functional Modulation
The biological activity of salicylamide derivatives can be significantly altered by chemical modifications to different parts of the molecule. These modifications can affect the compound's potency, selectivity, and pharmacokinetic properties.
Modifications of the N-substituent:
The nature of the substituent on the amide nitrogen (the N-substituent) is a key determinant of biological activity. In N-(2-ethylhexyl)-2-hydroxybenzamide, this is a 2-ethylhexyl group. Studies on other N-alkyl salicylamides have shown that varying the length and branching of the alkyl chain can have a profound impact on activity.
For example, in a series of O-alkylamino-tethered salicylamide derivatives with anticancer activity, modifications to the N-substituent were found to be critical. nih.gov In some cases, the presence of a bulky N-Boc protecting group abolished activity, while the corresponding free amino derivatives showed significant potency. nih.gov This highlights the importance of the N-substituent in interacting with the target protein.
The lipophilicity of the N-substituent can also influence the compound's ability to cross cell membranes and reach its intracellular target. The 2-ethylhexyl group in N-(2-ethylhexyl)-2-hydroxybenzamide is a bulky and lipophilic moiety, which would likely favor its partitioning into lipid-rich environments.
Modifications of the Salicyl Ring:
Substitution on the salicylic (B10762653) acid ring can also modulate the activity of salicylamide derivatives. For instance, the introduction of halogen atoms or other functional groups can alter the electronic properties of the ring and its ability to interact with the target.
In a study of salicylanilide (B1680751) derivatives as tubulin polymerization inhibitors, the presence of a chlorine atom on the salicylamide ring was found to be important for activity. nih.gov Similarly, in tryptamine (B22526) salicylic acid derivatives with antitumor activity, substitutions on the salicylic acid ring at the C3', C4', and C5' positions influenced their antiproliferative effects. rsc.org
Interactive Data Table: Effect of N-Substituent on Anticancer Activity of Salicylamide Derivatives
| Compound | N-Substituent | Cell Line | IC50 (µM) |
| 10a | Boc-protected amino | MDA-MB-231 | Inactive |
| 10b | Amino | MDA-MB-231 | 6.77 |
| 11a | Boc-protected amino | MDA-MB-231 | Inactive |
| 11b | Amino | MDA-MB-231 | 5.59 |
| 12a | Boc-protected amino | MCF-7 | Inactive |
| 12b | Amino | MCF-7 | 5.23 |
Data synthesized from a study on O-alkylamino-tethered salicylamide derivatives. nih.gov
Rational Design Strategies Based on SAR Insights
The insights gained from SAR studies can be used to rationally design new and improved salicylamide derivatives with enhanced biological activity and better pharmacokinetic profiles.
One common strategy is to use the existing SAR data to guide the synthesis of new analogs. For example, if a particular N-substituent is found to be optimal for activity, new compounds can be designed with similar but slightly modified substituents to fine-tune the interaction with the target.
Computational modeling and molecular docking studies can also be employed to predict how different modifications will affect the binding of the compound to its target. This can help to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.
For N-(2-ethylhexyl)-2-hydroxybenzamide, a rational design approach might involve:
Exploring alternative N-alkyl substituents: Synthesizing analogs with different alkyl chains (e.g., varying length, branching, or introducing cyclic moieties) to probe the steric and lipophilic requirements of the binding pocket.
Introducing substituents on the salicyl ring: Adding electron-withdrawing or electron-donating groups to the ring to modulate the electronic properties and hydrogen-bonding capacity of the pharmacophore.
Bioisosteric replacement: Replacing the amide bond with other functional groups that have similar electronic and steric properties (e.g., a reverse amide or a sulfonamide) to investigate the importance of this linkage for activity.
By systematically exploring the chemical space around the N-(2-ethylhexyl)-2-hydroxybenzamide scaffold, it may be possible to develop new compounds with improved therapeutic potential.
Applications in Advanced Materials Science and Coatings Technology
Integration into Polymeric Matrices for Enhanced Performance
There is no available research or technical data that specifically describes the integration of N-(2-ethylhexyl)-2-hydroxybenzamide into polymeric matrices. Consequently, information regarding any resulting performance enhancements, such as improved thermal stability, flame retardancy, or altered rheological properties, is not available.
Functionalization for UV Resistance and Photostability in Coatings
While the structural components of N-(2-ethylhexyl)-2-hydroxybenzamide, specifically the hydroxybenzamide group, suggest potential for UV absorption, there are no published studies that confirm or quantify its effectiveness in providing UV resistance and photostability to coatings. The mechanisms of action and performance data in various coating formulations are not documented in the available literature.
Improvement of Mechanical Properties in Polymer Composites
Information regarding the role of N-(2-ethylhexyl)-2-hydroxybenzamide in improving the mechanical properties of polymer composites is absent from scientific and technical databases. There are no studies detailing its effects on tensile strength, modulus, impact resistance, or other mechanical characteristics of composite materials.
Role as Chemical Additives in Material Formulations
The function of N-(2-ethylhexyl)-2-hydroxybenzamide as a chemical additive, for purposes such as plasticization, lubrication, or as a processing aid in material formulations, is not described in any accessible research or industry publications.
Future Research Trajectories and Emerging Opportunities
Synergistic Integration of Computational and Experimental Methodologies
The discovery and optimization of organic materials and chemical processes have been significantly accelerated by the partnership between computational modeling and experimental validation. nih.gov This synergistic approach is paramount for future investigations into N-(2-ethylhexyl)-2-hydroxybenzamide.
Computational techniques, such as Density Functional Theory (DFT) and molecular docking, offer powerful predictive capabilities. acs.org For instance, computational studies can elucidate the mechanisms of amide bond formation, as demonstrated in analyses of reactions mediated by silane (B1218182) derivatives. researchgate.net These models can predict reaction kinetics, identify potential intermediates, and screen for optimal catalysts, thereby guiding experimental efforts and minimizing resource expenditure. acs.org This is particularly relevant in exploring the synthesis of N-(2-ethylhexyl)-2-hydroxybenzamide, where computational screening could identify the most promising and efficient reaction pathways before any lab work commences. nih.gov
Furthermore, the integration of these computational tools with automated, high-throughput synthesis platforms represents a significant leap forward. nih.govresearchgate.net Automated systems can rapidly execute and analyze numerous reactions in parallel, creating large libraries of compounds based on the N-(2-ethylhexyl)-2-hydroxybenzamide scaffold. researchgate.net The data generated from this high-throughput screening can then be fed back into the computational models, creating a closed-loop system that continually refines predictive accuracy and accelerates the discovery of molecules with desired properties. nih.gov This integrated feedback loop streamlines the entire research and development process, from predicting the properties of novel derivatives to validating their biological activity or material performance. nih.govajchem-a.comresearchgate.net
Development of Novel Characterization Techniques for Complex Chemical Systems
While standard analytical methods like FT-IR, NMR, and mass spectrometry are essential for confirming the structure of newly synthesized benzamide (B126) derivatives ajchem-a.comresearchgate.netijsrst.comsciencerepository.orgcyberleninka.ru, the increasing complexity of their applications necessitates the development of more advanced characterization techniques. When N-(2-ethylhexyl)-2-hydroxybenzamide is incorporated into sophisticated systems, such as polymer matrices, metal-organic frameworks (MOFs), or biological interfaces, its behavior and interactions become significantly more complex.
Future research must focus on developing and implementing novel characterization techniques capable of probing these intricate systems in real-time and in situ. For example, advanced spectroscopic methods are needed to study the catalyst-substrate interactions during functionalization reactions, providing insights into the precise mechanism and kinetics. nih.gov When used as a functional ligand in MOFs, it is crucial to understand how the amide group interacts with metal ions and whether the active sites remain accessible to guest molecules. acs.org This requires techniques that can map the internal structure and surface chemistry of these complex materials with high resolution.
The development of such analytical tools will be critical for understanding structure-property relationships in materials containing N-(2-ethylhexyl)-2-hydroxybenzamide, enabling researchers to precisely engineer materials with tailored functionalities.
Exploration of Unconventional Synthesis Pathways
Moving beyond traditional amide synthesis, which often requires harsh conditions, future research will benefit from exploring unconventional and more efficient synthetic routes to N-(2-ethylhexyl)-2-hydroxybenzamide. nih.gov Several innovative strategies have emerged for the synthesis of amides and benzamides that offer advantages in terms of mild reaction conditions, atom economy, and novel reactivity.
One promising approach is the direct Friedel-Crafts carboxamidation, which can convert arenes directly into benzamide derivatives using a Brønsted superacid, bypassing multiple steps required in conventional methods. nih.gov Another innovative strategy involves a concept known as 'Umpolung' reactivity. This method reverses the typical polarity of the reacting species, using nitroalkanes as nucleophilic acyl donors to react with an electrophilic amine equivalent. nih.gov This conceptually new approach could provide a powerful and versatile route to N-(2-ethylhexyl)-2-hydroxybenzamide and its derivatives under mild, non-basic conditions. nih.gov
Other emerging pathways include:
Catalytic Site-Selective Functionalization: The use of specialized catalysts, such as bis-oxo Mo(VI) complexes, allows for the direct and selective functionalization of amides under exceptionally mild conditions, producing water as the only byproduct. nih.gov
Novel Reagent Combinations: New routes utilizing reagents like benzoyl isothiocyanate have been developed for creating complex benzamide-based heterocyclic systems. nih.govacs.org
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of benzamide derivatives. ijsrst.com
Exploring these unconventional pathways could lead to more sustainable, cost-effective, and versatile methods for producing N-(2-ethylhexyl)-2-hydroxybenzamide, enabling broader access to this compound for various applications.
Expanded Applications in Niche and High-Value Material Science Areas
The unique structural features of N-(2-ethylhexyl)-2-hydroxybenzamide, particularly the amide functionality, make it a highly attractive building block for advanced materials. Future research is expected to expand its use into several niche and high-value areas.
Functionalized Porous Materials: The acyl-amide group is a superior candidate for designing functional Metal-Organic Frameworks (MOFs). acs.org Incorporating N-(2-ethylhexyl)-2-hydroxybenzamide as a ligand into MOFs could create materials with tailored porosity and active sites for applications in heterogeneous catalysis or selective gas capture, such as CO2 sequestration. acs.org
Environmental Remediation: Amide-functionalized materials have shown significant potential for environmental cleanup. For example, amidoxime-functionalized carbon felts have demonstrated high efficiency in removing heavy metal ions from water through strong chelation. acs.org Similarly, nanoparticles functionalized with amide groups can be used for the selective recovery of high-value rare-earth elements like yttrium from solutions. mdpi.com N-(2-ethylhexyl)-2-hydroxybenzamide could be integrated into similar polymer or nanoparticle systems to create advanced sorbents for targeted environmental remediation.
Photoprotective Materials: The structurally related compound, 2-ethylhexyl salicylate (B1505791), is a well-known UV absorber used extensively in sunscreens to provide photoprotection. mdpi.com Given the shared 2-hydroxybenzoyl moiety, N-(2-ethylhexyl)-2-hydroxybenzamide could be investigated for similar photostabilizing properties. Its potential incorporation into polymers or coatings could yield materials with enhanced resistance to UV degradation, a high-value property for outdoor applications, electronics, and protective coatings.
By leveraging its distinct chemical functionalities, N-(2-ethylhexyl)-2-hydroxybenzamide can be positioned as a key component in the development of next-generation materials designed for catalysis, environmental sustainability, and advanced protective applications.
Table of Mentioned Chemical Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-ethylhexyl)-2-hydroxybenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-hydroxybenzamide derivatives with 2-ethylhexyl groups. For example, palladium-catalyzed hydrogenation (Pd/C, H₂, MeOH, 18 h) or reflux conditions with pyridine (4 h) are common . Optimization can include adjusting solvent polarity (e.g., CH₂Cl₂ vs. DMF), catalyst loading (e.g., Pd/C vs. DMAP), and reaction time. Evidence from analogous compounds shows that introducing bulky substituents (e.g., TIPSCl) improves regioselectivity .
Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of N-(2-ethylhexyl)-2-hydroxybenzamide?
- Methodological Answer :
- IR Spectroscopy : Detect O-H (3200–3600 cm⁻¹), N-H (3300 cm⁻¹), and C=O (1650–1700 cm⁻¹) stretches to confirm functional groups .
- NMR : ¹H/¹³C NMR identifies chemical environments (e.g., aromatic protons at δ 6.8–8.2 ppm, ethylhexyl chain protons at δ 0.8–1.6 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar compounds like N-(4-methylphenyl)-2-hydroxybenzamide (Acta Cryst. E67, o2253) .
Q. What are the primary research applications of N-(2-ethylhexyl)-2-hydroxybenzamide in materials science?
- Methodological Answer : The compound is used as a building block in copolymers for organic solar cells. For instance, it enhances charge transport in pyrrolopyridazinedione-based polymers when paired with thiophene derivatives. Key steps include Stille coupling reactions with tin-containing monomers (e.g., BDT monomers) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkyl chain length) influence the electronic properties of N-(2-ethylhexyl)-2-hydroxybenzamide derivatives?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl, NO₂) lowers HOMO/LUMO levels, improving electron transport. For example, 5-chloro-substituted analogs show increased melting points (226–252°C) and altered solubility . Ethylhexyl chains improve solubility in nonpolar solvents, critical for thin-film processing in solar cells .
Q. What experimental strategies address solubility and processability challenges in device fabrication using N-(2-ethylhexyl)-2-hydroxybenzamide-based polymers?
- Methodological Answer :
- Side-Chain Engineering : Longer alkyl chains (e.g., 2-ethylhexyl vs. methyl) reduce crystallinity and enhance solubility in chlorobenzene or toluene .
- Blending with Fullerene Derivatives : Improves phase separation and charge extraction efficiency.
- Thermal Annealing : Optimizes morphology; annealing at 150°C for 10 minutes enhances polymer packing .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for related benzamide derivatives?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug Design : Masking hydroxyl groups (e.g., acetyl protection) to improve stability .
- Pharmacokinetic Profiling : Use LC-MS to track metabolite formation and adjust dosing regimens .
- Species-Specific Assays : Test across multiple models (e.g., murine vs. human cell lines) to identify translatable trends .
Q. What computational tools are effective for predicting the optoelectronic properties of N-(2-ethylhexyl)-2-hydroxybenzamide derivatives?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software calculates HOMO/LUMO levels and band gaps. For example, B3LYP/6-31G* basis sets predict absorption spectra .
- Molecular Dynamics (MD) : Simulates polymer chain packing and solvent interactions using GROMACS .
Q. How does environmental degradation (e.g., UV exposure, hydrolysis) affect the stability of N-(2-ethylhexyl)-2-hydroxybenzamide in device applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
